molecular formula C8H8ClNO B8601135 1-(6-Chloro-pyridin-2-yl)-propan-2-one

1-(6-Chloro-pyridin-2-yl)-propan-2-one

Cat. No.: B8601135
M. Wt: 169.61 g/mol
InChI Key: PYHHZIOTIAIDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-pyridin-2-yl)-propan-2-one is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a propan-2-one (acetone-derived) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Its synthesis often involves Wittig reactions, as demonstrated in a 2018 study where 1-(triphenylphosphoranylidene)propan-2-one was used to generate similar ketone derivatives . The compound’s chloropyridine moiety enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed coupling reactions.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H8ClNO/c1-6(11)5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3

InChI Key

PYHHZIOTIAIDJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Synthesis Method Reference
1-(6-Chloro-pyridin-2-yl)-propan-2-one Pyridine 6-Cl, 2-propan-2-one Intermediate for coupling reactions Wittig reaction
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidine 2-propan-2-one, stereospecific (S)-configuration Anti-helminthic drug Natural extraction/synthesis
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Phenyl rings (diiodo, chloro, methoxy) 5-Cl, 2,3-I, 4-OCH₃, propan-2-one High steric bulk, potential halogen bonding Pd-catalyzed domino arylation
1-(6-Chloropyridin-2-yl)cyclopropan-1-amine Pyridine + cyclopropane 6-Cl, cyclopropane-amine Amine functional group for derivatization Not specified in evidence
Key Observations:

Electronic Effects : The chloropyridine ring in the target compound is more electron-deficient compared to phenyl or piperidine rings in analogs, influencing reactivity in cross-coupling reactions .

Functional Group Diversity : Replacement of the ketone with an amine (e.g., cyclopropan-amine derivative) alters hydrogen-bonding capacity and bioavailability .

Reaction Efficiency:

Yields for similar compounds vary widely (34–99% in ), suggesting that substituent electronic and steric profiles critically impact synthetic efficiency.

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